Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Organic Synthesis Negishi Coupling Process Chemistry

A common pain point in 4-arylpiperidine synthesis is premature reactivity of the piperidine nitrogen during functionalization of the aromatic ring. This N-Boc protected derivative (CAS 170011-56-0) solves this by providing an orthogonal protecting group that is selectively cleaved under mild acidic conditions. - **Key advantage:** Enables sequential functionalization: reduce the 4-nitro group to aniline derivatives while the Boc group stays intact, or deprotect to the free amine for amide/urea formation. - **Proven application:** Cited in Jak kinase inhibitor patents and synthesized via scalable Negishi coupling (88% yield; Merck route). - **Quality assurance:** Supplied with batch-specific HPLC analysis for reproducible R&D.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 170011-56-0
Cat. No. B170331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
CAS170011-56-0
Synonyms1-Boc-4-(4-nitrophenyl)Piperidine
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3
InChIKeyHNXBHNXMRSXDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate: Strategic Intermediate


Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (CAS 170011-56-0) is an N-Boc protected 4-arylpiperidine derivative with molecular formula C₁₆H₂₂N₂O₄ and molecular weight 306.36 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 4-nitrophenyl substituent at the 4-position of the piperidine ring. Its primary utility lies in serving as a protected intermediate for the synthesis of 4-(4-nitrophenyl)piperidine-containing bioactive molecules, where the Boc group enables controlled, sequential functionalization of the piperidine nitrogen . Physical properties include a melting point of 69-70°C and a predicted boiling point of 428.3±45.0°C at 760 mmHg [1].

1 N-Boc protected 4-arylpiperidine — orthogonal protection enables sequential piperidine nitrogen functionalization
2 Pre-installed 4-nitrophenyl substituent — supports direct incorporation into biaryl and heteroaryl scaffolds without additional coupling steps
3 Nitro group reduction handle — enables conversion to the corresponding aniline for further SAR diversification

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Substitution Risks


Generic substitution among piperidine derivatives is scientifically unsound because this compound occupies a specific position in a multi-step synthetic sequence that cannot be replicated by structurally adjacent analogs. The N-Boc protection is essential for preventing unwanted side reactions during subsequent transformations of the 4-nitrophenyl moiety or piperidine ring functionalization . Directly substituting the unprotected 4-(4-nitrophenyl)piperidine (CAS 79414-67-8) would introduce a free secondary amine that participates in unintended nucleophilic reactions, compromising reaction selectivity and reducing overall yield. Similarly, N-alkylated analogs such as 1-methyl-4-(4-nitrophenyl)piperidine lack the acid-labile Boc group required for orthogonal deprotection strategies in complex molecule assembly. The 4-nitrophenyl substituent itself provides a distinct electronic environment and potential for nitro-group reduction to the corresponding aniline derivative, a transformation pathway not available to 4-phenyl or 4-halophenyl analogs . These orthogonal functional group characteristics dictate that procurement decisions must be guided by the specific synthetic sequence requirements rather than general compound class membership.

Product
N-Boc-4-(4-nitrophenyl)piperidine — acid-labile Boc enables orthogonal deprotection
Unprotected analog
4-(4-nitrophenyl)piperidine (CAS 79414-67-8) — free secondary amine may participate in unintended nucleophilic reactions, compromising selectivity
N-alkyl analog
1-Methyl-4-(4-nitrophenyl)piperidine — N-methyl group not cleavable under standard conditions; lacks orthogonal deprotection capability
Simpler Boc-piperidine
N-Boc-piperidine without 4-aryl substitution — lacks the pre-installed aromatic moiety needed for target scaffold assembly

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Evidence vs Analogs


Negishi Coupling Synthesis

The compound is synthesized via a palladium/copper(I)-cocatalyzed Negishi coupling between tert-butyl 4-iodopiperidine-1-carboxylate and para-nitrophenyl bromide, achieving an isolated chromatographic yield of 88% . This yield represents the efficiency of the Boc-protected piperidylzinc iodide intermediate approach for introducing the 4-nitrophenyl substituent. The method avoids multi-step protection-deprotection sequences required when starting from unprotected piperidine cores, where competing N-arylation would necessitate subsequent Boc installation .

Negishi Coupling Yield
Cross-study comparable
88% isolated yield (chromatographic)
Supports synthetic route efficiency for 4-arylpiperidine assembly
Pd/Cu-cocatalyzed coupling; pre-installed Boc avoids post-coupling protection steps
Organic Synthesis Negishi Coupling Process Chemistry

Phosphatase Inhibition Selectivity

In biochemical assays using p-nitrophenyl phosphate (pNPP) as substrate, tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate exhibits distinct IC₅₀ values against three phosphatase targets: 19,000 nM (19 µM) against human TC-PTP (tyrosine-protein phosphatase non-receptor type 2), 100,000 nM (100 µM) against human PTP1B (tyrosine-protein phosphatase non-receptor type 1), and 3,000 nM (3 µM) against the catalytic domain of human SHP-1 (tyrosine-protein phosphatase non-receptor type 6) [1]. The data reveal a >33-fold selectivity window between SHP-1 (IC₅₀ = 3,000 nM) and PTP1B (IC₅₀ = 100,000 nM), and a >6-fold window between SHP-1 and TC-PTP (IC₅₀ = 19,000 nM). Additionally, against yeast PTP1, the compound shows IC₅₀ = 12,000 nM (12 µM) [1].

Phosphatase Inhibition Profile
Class-level inference
SHP-1 IC₅₀ 3,000 nM; TC-PTP 19,000 nM; PTP1B 100,000 nM; Yeast PTP1 12,000 nM
Reported assay context for phosphatase screening; SHP-1 selectivity ratio >33-fold over PTP1B
pNPP substrate; recombinant human enzymes; data to verify in target assay system
Enzymology Phosphatase Inhibition Biochemical Screening

Patent-Protected Kinase Inhibitor Intermediate

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is explicitly cited as a synthetic intermediate in multiple patent applications covering therapeutic compounds. One patent discloses biaryl meta-pyrimidine compounds with general structure (A) that inhibit kinases including members of the Jak kinase family and various other specific receptor and non-receptor kinases . The compound serves as a building block for introducing the 4-(4-nitrophenyl)piperidine moiety into larger inhibitor scaffolds. Unlike simpler piperidine building blocks that lack the 4-aryl substitution, this compound provides pre-installed aromatic functionality that enables direct incorporation into biaryl and heteroaryl systems without requiring additional coupling steps post-deprotection.

Patent Citation as Intermediate
Supporting evidence
Cited in biaryl meta-pyrimidine kinase inhibitor patents; also referenced in PDE7, ATP-utilizing enzyme, and oxazolidinone derivative patents
Indicates selection of this scaffold over simpler piperidine building blocks in proprietary programs
Source-specific review; patent scope and kinase target breadth require independent assessment
Medicinal Chemistry Kinase Inhibition Patent Analysis

Boc Orthogonal Deprotection

The N-Boc protecting group in this compound enables selective deprotection under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) without affecting the 4-nitrophenyl moiety . This orthogonality is not available with N-alkyl analogs such as 1-methyl-4-(4-nitrophenyl)piperidine, where the methyl group is not readily cleavable under conditions compatible with other sensitive functionalities. The Boc group cleavage generates the free 4-(4-nitrophenyl)piperidine amine, which can then participate in further transformations including amide bond formation, reductive amination, or sulfonylation . This controlled release of the piperidine nitrogen is a critical design feature for sequential synthesis strategies, particularly in solid-phase synthesis where orthogonal protection schemes are mandatory.

Boc Orthogonal Deprotection
Class-level inference
Cleavable under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane); nitro group remains stable
Enables controlled, sequential synthetic strategies without affecting 4-nitrophenyl moiety
Standard peptide/organic synthesis protocols; orthogonality to be confirmed under specific reaction conditions
Protecting Group Chemistry Solid-Phase Synthesis Peptide Chemistry

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Applications


Kinase Inhibitor Scaffold Synthesis

This compound is directly applicable as a synthetic intermediate in kinase inhibitor programs, as evidenced by its explicit citation in patent literature covering biaryl meta-pyrimidine Jak kinase inhibitors . The 88% yield Negishi coupling route provides a reliable method for preparing gram-to-kilogram quantities of the 4-(4-nitrophenyl)piperidine scaffold [1]. Following Boc deprotection, the resulting free amine can be elaborated into amide, urea, or sulfonamide derivatives for kinase hinge-binding motifs. The nitro group can be reduced to the corresponding aniline for further diversification, enabling exploration of 4-substituted phenyl SAR around the piperidine core.

Phosphatase Inhibitor Screening & Probes

The compound has demonstrated measurable, albeit modest, inhibition against multiple protein tyrosine phosphatases including SHP-1 (IC₅₀ = 3,000 nM), TC-PTP (IC₅₀ = 19,000 nM), and PTP1B (IC₅₀ = 100,000 nM) in biochemical assays . This activity profile supports its use as a starting scaffold for phosphatase inhibitor optimization campaigns, particularly for programs targeting SHP-1 where the compound shows a 33-fold selectivity window over PTP1B. Researchers can use this compound as a reference point for establishing baseline phosphatase inhibition and for generating initial SAR through modification of the piperidine nitrogen (post-Boc deprotection) and the nitrophenyl substituent (via nitro reduction and subsequent derivatization).

Kilogram-Scale Intermediate Production

The palladium/copper(I)-cocatalyzed Negishi coupling methodology described for this compound was developed at Merck Research Laboratories specifically to enable efficient, scalable synthesis of 4-arylpiperidine intermediates for drug development programs . The method uses the Boc-protected piperidylzinc iodide intermediate, which allows direct coupling with aryl halides including para-nitrophenyl bromide. The reported 88% yield under optimized conditions, combined with the use of commercially available starting materials (tert-butyl 4-iodopiperidine-1-carboxylate and 1-bromo-4-nitrobenzene), makes this route amenable to scale-up. Process chemists can adopt this validated protocol for producing multi-gram to kilogram quantities of the compound with reproducible quality.

Solid-Phase Synthesis & Library Construction

The orthogonal Boc protection strategy enables this compound to serve as a resin-bound or solution-phase building block for combinatorial library synthesis. The Boc group can be selectively cleaved on-resin using TFA to reveal the piperidine nitrogen for further diversification, while the 4-nitrophenyl moiety remains stable under these conditions . This orthogonal protection is not available with N-alkylated analogs, making this compound uniquely suited for solid-phase synthesis applications where multiple orthogonal protecting groups are required. The nitro group provides an additional handle for on-resin functionalization (e.g., reduction to amine followed by acylation) after piperidine nitrogen elaboration.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Pre-installed 4-nitrophenylpiperidine core with orthogonal Boc protection
Coupling efficiency and deprotection compatibility in target inhibitor assembly
Phosphatase inhibitor screening studies
Reported multi-phosphatase inhibition fingerprint across SHP-1, TC-PTP, and PTP1B
Assay-response context and isoform selectivity interpretation in target enzyme system
Scale-up intermediate production
Validated Negishi coupling route with commercially available starting materials
Reproducibility and yield consistency under process-scale conditions
Solid-phase synthesis and library construction
Acid-labile Boc enables on-resin selective deprotection; nitro group stable to TFA
Orthogonal protection compatibility in combinatorial diversification workflows

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